molecular formula C21H16F2N4O2S B2429703 5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-19-8

5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2429703
CAS No.: 852171-19-8
M. Wt: 426.44
InChI Key: KMSRYQCYMKYUBB-UHFFFAOYSA-N
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Description

The compound “5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure composed of two fused pyrimidine rings. This core is substituted with various groups, including a 2-fluorobenzylthio group at the 5-position and a 4-fluorophenyl group at the 7-position. The molecule also contains two carbonyl (C=O) groups and two methyl (CH3) groups attached to the pyrimidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrimido[4,5-d]pyrimidine core, with the various substituents adding complexity to the structure. The presence of fluorine atoms in the 2-fluorobenzylthio and 4-fluorophenyl groups could introduce interesting electronic effects, potentially influencing the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Biological Activity and Medicinal Chemistry

  • Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including larvicidal activity against insect larvae. Compounds with specific substitutions on the benzyl ring, including fluoro groups, have shown significant activity, suggesting potential applications in pest control and insecticide development (Gorle et al., 2016).
  • Novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidine derivatives, have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds exhibit COX-2 inhibitory activity, suggesting potential applications in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Material Science and Optical Applications

  • The nonlinear optical properties of novel styryl dyes, including pyrimidine derivatives, have been studied. These compounds exhibit promising optical power limiting behavior and high nonlinear absorption cross-sections, suggesting potential applications in nonlinear optical materials for device applications (Shettigar et al., 2009).

Synthetic Chemistry and Molecular Design

  • The synthesis of fluoro analogues of antiviral compounds demonstrates the importance of fluoro substitutions in enhancing the potency and selectivity of pharmaceutical agents. Such synthetic strategies could be relevant for the design and development of new drugs with improved efficacy (Loksha et al., 2014).
  • The study of crystal structures of pyrimidine derivatives provides insights into the molecular interactions and hydrogen bonding patterns that can influence the solid-state properties of these compounds. Understanding these interactions is crucial for the design of materials with specific physical and chemical properties (Trilleras et al., 2009).

Mechanism of Action

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses or biological activity .

Properties

IUPAC Name

7-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-26-18-16(20(28)27(2)21(26)29)19(30-11-13-5-3-4-6-15(13)23)25-17(24-18)12-7-9-14(22)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSRYQCYMKYUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC=C4F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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